molecular formula C20H24N4O2S B2511828 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1234871-60-3

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2511828
CAS No.: 1234871-60-3
M. Wt: 384.5
InChI Key: FWAKNIBVLMSHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole core substituted with a methyl group at position 1 and a piperazinylsulfonyl group at position 2. The sulfonyl moiety is further functionalized with a 2,5-dimethylbenzene ring. Structurally, the benzodiazole core resembles benzimidazole, a scaffold known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities .

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-15-8-9-16(2)19(14-15)27(25,26)24-12-10-23(11-13-24)20-21-17-6-4-5-7-18(17)22(20)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAKNIBVLMSHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,5-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzodiazole Ring: The substituted piperazine is then reacted with a suitable benzodiazole precursor, such as 2-aminobenzonitrile, under acidic conditions to form the desired benzodiazole ring system.

    Methylation: The final step involves the methylation of the benzodiazole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Compound 1: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Core Structure : Benzothiazole fused with a pyrazoline ring.
  • Key Substituents :
    • 4-Methoxyphenyl and phenyl groups on the pyrazoline.
    • Methyl group at position 6 of the benzothiazole.
  • Pharmacological Activities : Exhibits antitumor and antidepressant properties, attributed to the pyrazoline-benzothiazole framework .
  • Divergence from Target Compound : Lacks the sulfonyl-piperazine moiety and benzodiazole core, suggesting distinct mechanisms of action.

Compound 2: 3-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

  • Core Structure : Pyridazine with sulfonyl-piperazine and trimethylpyrazole groups.
  • Key Substituents :
    • 4-Methoxy-2,5-dimethylbenzenesulfonyl on piperazine.
    • 3,4,5-Trimethylpyrazole at position 6.
  • Molecular Weight : 470.6 g/mol (vs. target compound’s ~382.1 g/mol).
  • Divergence from Target Compound : The pyridazine core and methoxy group on the benzene ring may enhance solubility but reduce lipophilicity compared to the target’s 2,5-dimethylbenzenesulfonyl group.

Data Table: Key Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Activities (Reported)
2-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole C₂₀H₂₂N₄O₂S 382.1 1H-1,3-benzodiazole 1-methyl, 4-(2,5-dimethylbenzenesulfonyl) Not reported
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C₂₄H₂₃N₃OS 401.5 Benzothiazole-pyrazoline 4-methoxyphenyl, phenyl, 6-methyl Antitumor, antidepressant
3-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine C₂₃H₃₀N₆O₃S 470.6 Pyridazine 4-methoxy-2,5-dimethylbenzenesulfonyl, trimethylpyrazole Not reported

Implications of Structural Differences

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~382.1 g/mol) compared to Compound 2 (470.6 g/mol) may improve membrane permeability and oral bioavailability.

Core Heterocycles :

  • The benzodiazole core (target) vs. benzothiazole (Compound 1) or pyridazine (Compound 2) influences electronic properties and target selectivity.

Biological Activity

The compound 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes various studies and findings related to its biological activity, providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S with a molecular weight of approximately 342.45 g/mol. The structure features a benzodiazole core linked to a piperazine moiety through a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride.

Structural Representation

ComponentDescription
Core Structure Benzodiazole
Functional Groups Sulfonamide, Piperazine
Molecular Weight 342.45 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamide compounds similar to the target compound. For instance, certain sulfonamides have been shown to inhibit viral replication in various assays:

  • Inhibition of SARS-CoV-2 : A related sulfonamide demonstrated an IC50 value of 0.8 µM against SARS-CoV-2, indicating significant antiviral activity without cytotoxic effects .
  • Broad-spectrum Antiviral Activity : Compounds in this class have exhibited activity against multiple viruses, including herpes simplex virus (HSV), coxsackievirus B (CVB), and hepatitis A virus (HAV), with IC50 values ranging from 4.8 to 10.4 µg/mL .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific proteins involved in cancer cell proliferation:

  • Hsp90 Inhibition : Some sulfonamide derivatives have been reported to inhibit Hsp90α protein with promising IC50 values, which could lead to reduced tumor growth .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : Many sulfonamides act as enzyme inhibitors, blocking critical pathways in viral replication or cancer cell metabolism.
  • Receptor Modulation : Compounds may interact with specific receptors or proteins that are pivotal in disease progression.

Study 1: Antiviral Efficacy Against CVB

In a controlled study assessing the efficacy of various sulfonamide derivatives, the compound exhibited over 50% viral load reduction against CVB with significant selectivity indices (SI) indicating low toxicity .

Study 2: Cancer Cell Line Testing

Another study evaluated the compound's effects on different cancer cell lines, showing promising results in inhibiting cell growth at micromolar concentrations. The study highlighted the need for further exploration into its mechanism and potential therapeutic applications.

Conclusion and Future Directions

The compound 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole shows considerable promise in both antiviral and anticancer research. Its unique structural features contribute to its biological activity, making it a candidate for further development into therapeutic agents.

Recommendations for Future Research

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.